

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

IUPAC name

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile

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An In-Depth Technical Guide to **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**: A Key Intermediate in Olaparib Synthesis

Abstract

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of Olaparib, a first-in-class PARP (Poly(ADP-ribose) polymerase) inhibitor.[1][2] Olaparib represents a significant advancement in targeted cancer therapy, particularly for patients with BRCA-mutated cancers.[1][3] This guide provides a comprehensive technical overview of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile**, designed for researchers, medicinal chemists, and professionals in drug development. It covers the compound's chemical identity, physicochemical properties, detailed synthetic protocols, reaction mechanisms, and its strategic transformation into downstream active pharmaceutical ingredients (APIs). By synthesizing data from established chemical literature and supplier information, this document serves as an authoritative resource for understanding and utilizing this critical building block.

Chemical Identity and Physicochemical Properties

2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile is an aromatic compound characterized by a benzonitrile core substituted with a nitro group and a methylpiperazine moiety. The electron-withdrawing nature of the nitrile and nitro groups activates the aromatic ring, making it a versatile substrate for further chemical modification.

The structural and identifying information for this compound is summarized below.

Identifier	Value	Source
IUPAC Name	2-(4-methylpiperazin-1-yl)-5-nitrobenzonitrile	[4]
CAS Number	451459-92-0	[4]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₂	[4][5]
Molecular Weight	246.27 g/mol	[5]
Canonical SMILES	<chem>CN1CCN(CC1)C2=CC=C(C=C2C#N)--INVALID-LINK--[O-]</chem>	[4]
InChI Key	LFOKDMGRKXOPEC-UHFFFAOYSA-N	[4]

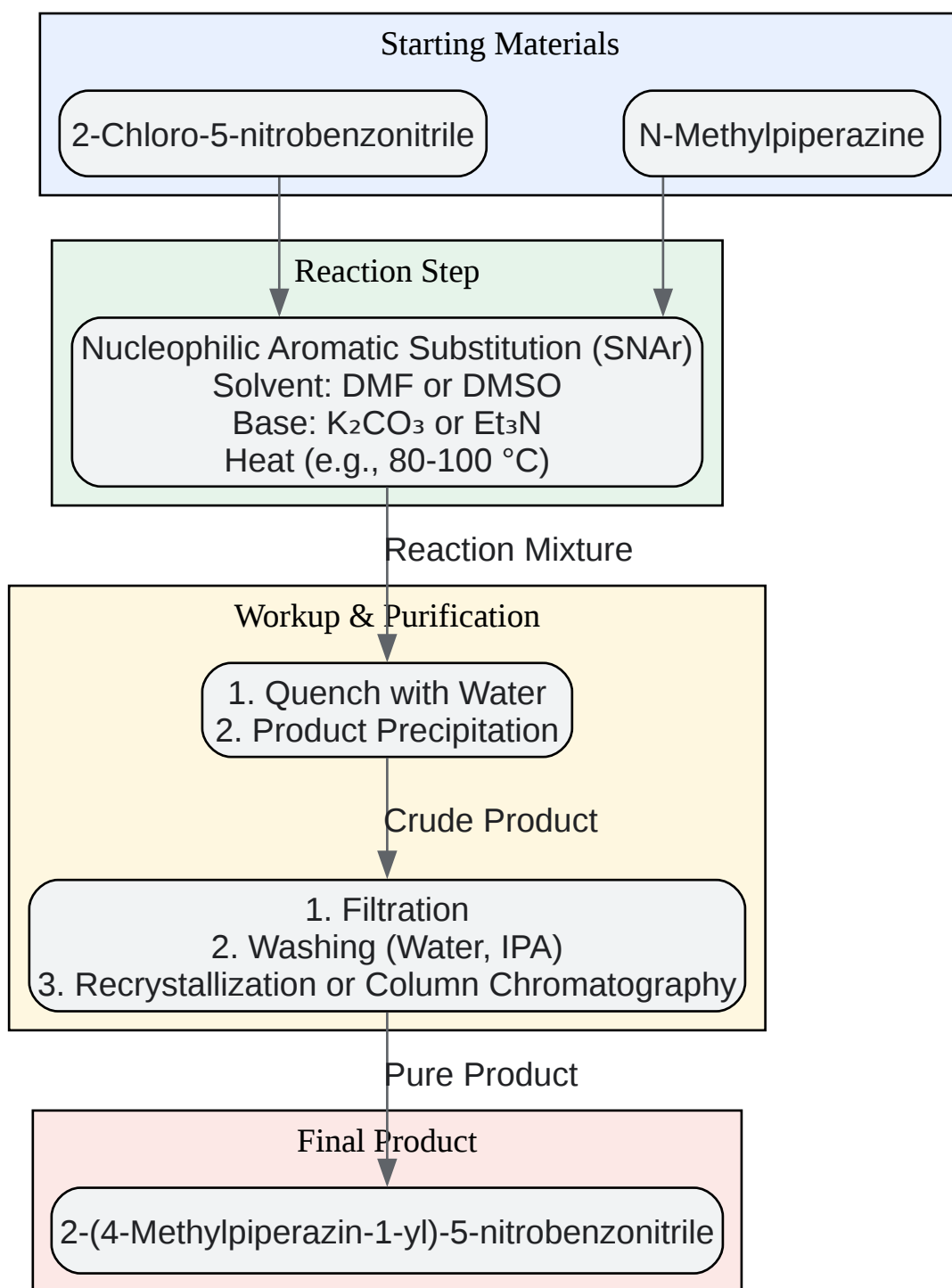
Synthesis and Reaction Mechanism

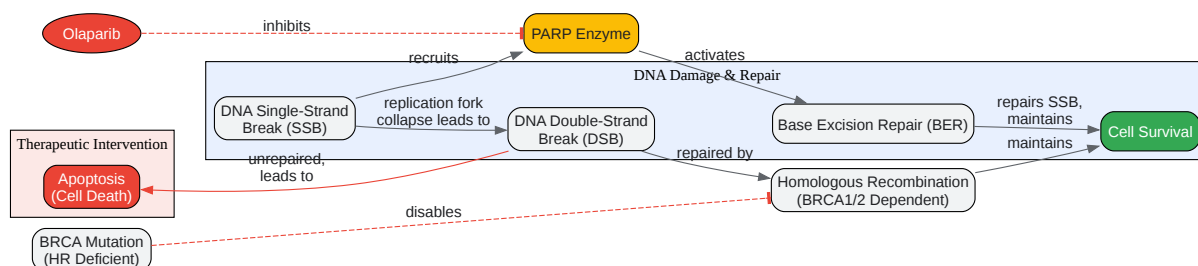
The most common and industrially scalable synthesis of **2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile** involves a nucleophilic aromatic substitution (S_NAr) reaction. This process typically uses an activated halo-benzonitrile as the starting material.

Causality of the Synthetic Route

The S_NAr mechanism is highly effective for this transformation due to the electronic properties of the starting material, 2-chloro-5-nitrobenzonitrile. The chlorine atom serves as a good leaving group. Crucially, the presence of two strong electron-withdrawing groups, the nitro (-NO₂) group para to the chlorine and the nitrile (-CN) group ortho to it, strongly activates the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction and facilitating the substitution. N-methylpiperazine acts as the nucleophile, displacing the chloride to form the desired product.

Synthesis Workflow Diagram





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